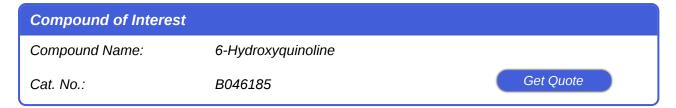


A Comprehensive Technical Guide to the Fundamental Properties of 6-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline (CAS No. 580-16-5), a heterocyclic aromatic organic compound, is a quinoline derivative with a hydroxyl group substituted at the 6th position.[1][2] This substitution imparts a unique combination of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry.[1][3] Its versatile structure serves as a key building block in the synthesis of various therapeutic agents, including potential anticancer and antimicrobial drugs.[1][4] Furthermore, its ability to act as a chelating agent has led to its use in analytical chemistry and as a potential therapeutic strategy for neurodegenerative diseases.[3][5] This technical guide provides an in-depth overview of the core fundamental properties of **6-hydroxyquinoline**, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.

Chemical and Physical Properties

6-Hydroxyquinoline is typically a white to light yellow or beige to gray crystalline powder.[2][6] It is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3][6] The presence of both a basic nitrogen atom in the quinoline ring and an acidic hydroxyl group gives the molecule amphoteric properties, reflected in its two pKa values.[3]



Table 1: Physicochemical Properties of 6-

Hvdroxvauinoline

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[1][3]
Molecular Weight	145.16 g/mol	[1]
Appearance	White to light yellow, beige to gray or brown crystalline powder	[2][6]
Melting Point	188-190 °C	[6]
Boiling Point	360 °C (estimate)	[2]
pKa (at 20 °C)	5.15, 8.90	[3][6]
Water Solubility	Almost insoluble	[2][3][6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[6]
Density	1.3 ± 0.1 g/cm ³	[2]
Refractive Index	1.691 (estimate)	[2]
Flash Point	143.1 ± 20.4 °C	[2]
XLogP3	1.8	[2]
Topological Polar Surface Area	33.1 Ų	[3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2][3]

Spectroscopic Properties

The spectroscopic signature of **6-hydroxyquinoline** is crucial for its identification and structural elucidation. The key techniques used for its characterization are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.



Table 2: Spectroscopic Data for 6-Hydroxyquinoline

Technique	Data	Source(s)
¹ H NMR	Spectra available, detailed shifts require specific experimental conditions.	[7]
¹³ C NMR	Spectra available in DMSO-d6, detailed shifts require specific experimental conditions.	[8]
FT-IR	Spectra available, detailed peak assignments require theoretical calculations and comparison.	[9]
UV-Vis	Absorption spectra can be recorded; maxima depend on the solvent and tautomeric form.	[9][10]

Experimental Protocols Synthesis of 6-Hydroxyquinoline via MicrowaveAssisted Skraup Reaction

A modern and efficient method for synthesizing **6-hydroxyquinoline** is the microwave-assisted modified Skraup reaction.[11][12] This approach offers advantages in terms of reaction time and yield.

Materials:

- 4-Nitrophenol
- Glycerol
- Sulfuric acid
- Water



- Sodium hydroxide (for pH adjustment)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)
- Silica gel (for column chromatography)
- Cyclohexane and Ethyl Acetate (for eluent)

Procedure:[11]

- A 30 mL sealed vessel is charged with 4-nitrophenol (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in water (7.4 mL).
- The mixture is subjected to microwave irradiation with a power level sufficient to reach 220 °C with a heating ramp of 7 °C/min. The temperature is maintained at 220 °C for 10 minutes.
- After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of sodium hydroxide.
- The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude residue is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1, v/v) as the eluent to yield pure **6-hydroxyquinoline**.



Reaction Setup Mix 4-Nitrophenol, Glycerol, H2SO4, and Water Microwave Irradiation (220°C, 10 min) Work-up Cool to Room Temperature Adjust pH to 8-9 with NaOH Extract with Ethyl Acetate Dry Organic Layer (MgSO₄) **Evaporate Solvent** Purification Column Chromatography (Silica Gel) Obtain Pure 6-Hydroxyquinoline

Experimental Workflow: Synthesis of 6-Hydroxyquinoline

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Caption: Workflow for the synthesis of **6-hydroxyquinoline**.



Spectroscopic Analysis Protocol

Sample Preparation: For NMR analysis, dissolve a small amount of **6-hydroxyquinoline** in a deuterated solvent such as DMSO-d₆.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or a mull. For UV-Vis spectroscopy, prepare a dilute solution in a suitable solvent (e.g., ethanol or water, noting the potential for tautomerism).[10]

Instrumentation and Data Acquisition:

- NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- IR: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.
- UV-Vis: Obtain the UV-Vis absorption spectrum using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm).

Pharmacological Properties and Applications

6-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Table 3: Pharmacological Profile of 6-Hydroxyquinoline and Its Derivatives

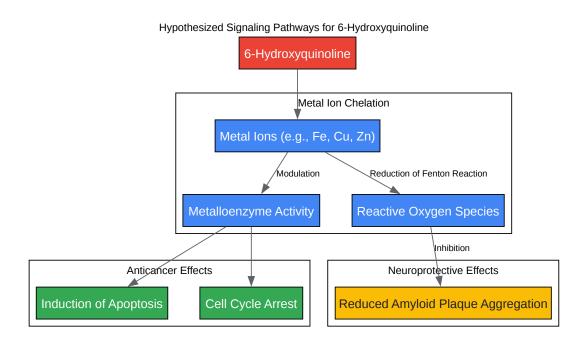


Activity	Description	Source(s)
Antimicrobial	Exhibits activity against various bacteria and fungi. The mechanism is thought to involve the inhibition of microbial growth.	[3][4]
Anticancer	Derivatives have shown potential as anticancer agents.	[1][13]
Neuroprotective	Studied for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's, possibly through metal chelation.	[3]
Antiseptic	Used as an ingredient in topical antiseptic formulations.	[3]
Chelating Agent	Forms stable complexes with metal ions, a property that underlies some of its biological activities and analytical applications.	[3][5]

Signaling Pathway Involvement (Hypothesized)

The pharmacological effects of **6-hydroxyquinoline**, particularly its neuroprotective and anticancer activities, are likely mediated through its interaction with various cellular signaling pathways. Its metal chelating ability could influence metalloenzymes and transcription factors that are metal-dependent.





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Caption: Potential mechanisms of **6-hydroxyquinoline**'s bioactivity.

Conclusion

6-Hydroxyquinoline is a compound with a rich chemical and pharmacological profile. Its fundamental properties, from its physicochemical characteristics to its spectroscopic signature and biological activities, make it a valuable molecule for further research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile compound, offering a consolidated resource of its core properties and methodologies for its study. The continued exploration of **6-hydroxyquinoline** and its



derivatives holds significant promise for the development of new therapeutic agents and advanced materials.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Properties of 6-Hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046185#fundamental-properties-of-6-hydroxyquinoline]

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